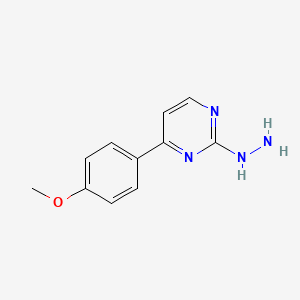
2-Hydrazino-4-(4-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-4-(4-methoxyphenyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydrazino group at position 2 and a methoxyphenyl group at position 4 of the pyrimidine ring. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-4-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyphenylhydrazine with 2,4-dichloropyrimidine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the hydrazino group replaces the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-4-(4-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium ethoxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazino-4-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazino-4-(2-methoxyphenyl)pyrimidine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
- 2-Hydrazino-4-(2-chlorophenyl)pyrimidine
Uniqueness
2-Hydrazino-4-(4-methoxyphenyl)pyrimidine is unique due to the presence of the 4-methoxyphenyl group, which can enhance its pharmacological properties and biological activity. The methoxy group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c1-16-9-4-2-8(3-5-9)10-6-7-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
UPTIEYGMZVWKBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate](/img/structure/B10907297.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B10907309.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907319.png)
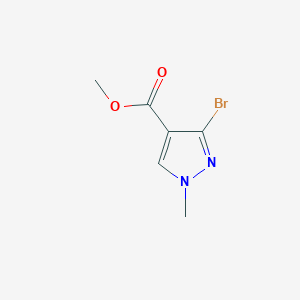
![2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10907324.png)
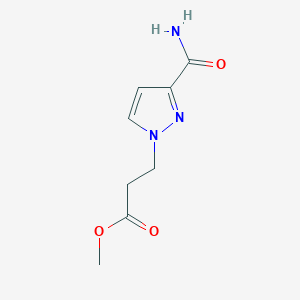
![[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10907329.png)
![ethyl 3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907339.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-fluoro-N-methyl-4-nitroaniline](/img/structure/B10907353.png)
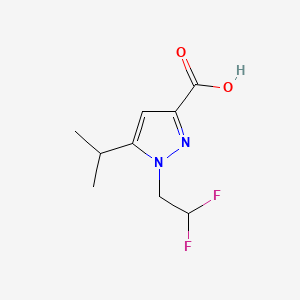
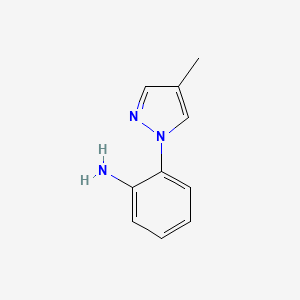
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B10907377.png)
